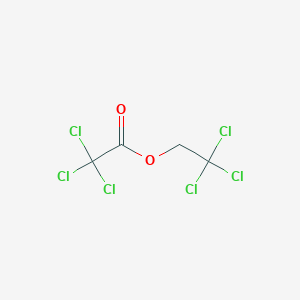

2,2,2-Trichloroethyl trichloroacetate

Description

2,2,2-Trichloroethyl trichloroacetate (CAS 13686-37-8) is a highly chlorinated ester derived from trichloroacetic acid and 2,2,2-trichloroethanol. Its molecular formula is C₄H₂Cl₆O₂, with a molecular weight of approximately 294.7 g/mol (calculated from ). The compound features dual trichloromethyl groups, enhancing its electron-withdrawing properties and reactivity.

Propriétés

IUPAC Name |

2,2,2-trichloroethyl 2,2,2-trichloroacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl6O2/c5-3(6,7)1-12-2(11)4(8,9)10/h1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVWJHIPCOQWHEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)(Cl)Cl)OC(=O)C(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl6O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70281829 | |

| Record name | 2,2,2-trichloroethyl trichloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.8 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13686-37-8 | |

| Record name | NSC23192 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23192 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2,2-trichloroethyl trichloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key properties and differences between 2,2,2-trichloroethyl trichloroacetate and structurally related compounds:

Detailed Comparative Analysis

Reactivity and Stability

- 2,2,2-Trichloroethyl trichloroacetate : The high chlorine content likely increases resistance to hydrolysis compared to ethyl or methyl esters, making it suitable for harsh reaction conditions. However, the electron-withdrawing nature of Cl atoms may enhance susceptibility to nucleophilic attack .

- Ethyl/Methyl trichloroacetate : Less sterically hindered than the trichloroethyl variant, enabling faster reaction kinetics in esterification or transesterification. Ethyl trichloroacetate’s stability is improved by epoxy resin additives .

- Sodium trichloroacetate : Ionic nature allows rapid dissociation in aqueous media, facilitating use in deprotection or precipitation reactions .

Research Findings

- Toxicity Studies : Trichloroacetic acid (TCA), a hydrolysis product of these esters, induces oxidative stress and DNA damage in rodent models, with metabolic pathways involving conjugation to glutathione .

- Synthetic Utility: Sodium trichloroacetate participates in Cannizzaro reactions, producing sodium trichloroacetate and 2,2,2-trichloroethanol, highlighting its role in asymmetric synthesis .

- Stability : Ethyl trichloroacetate’s epoxy resin stabilization () contrasts with methyl derivatives’ volatility, impacting storage and handling protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.